2,4-Dichloro-5-(pyrrolidin-1-ylsulfonyl)benzoic acid
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Description
“2,4-Dichloro-5-(pyrrolidin-1-ylsulfonyl)benzoic acid” is a chemical compound. It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis process of similar compounds often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . A specific synthesis process for a similar compound, 2,4-dichloro-5-sulfonyl benzoic acid, involves preparing compound II (2, 4-dichloro-5-sulfurylchloro benzoic acid) through reaction between compound I (2, 4-dichrloro trichloro benzyl) and chloro sulfonic acid in the presence of a catalyst .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not explicitly provided in the search results .Scientific Research Applications
Hydrogen-Bonded Co-crystal Structures
Research has explored the application of non-centrosymmetric co-crystallization for the growth of crystals containing typically centrosymmetric components in a chiral space group. An example is the co-crystallization of benzoic acid and L-proline, demonstrating the potential for creating unique crystal structures with specific properties through hydrogen bonding (Chesna et al., 2017).
Synthesis and Characterization of Coordination Compounds
Studies have detailed the synthesis and structural characterization of lanthanide-based coordination polymers assembled from derivatives of benzoic acids. These compounds exhibit interesting photophysical properties and are structurally unique due to the presence of intermolecular hydrogen-bonding interactions, indicating their potential in material science and photophysical applications (Sivakumar et al., 2011).
Halogen Bonds in Molecular Salts and Co-crystals
Research into the versatility of molecular salts and co-crystals, such as those involving chloro and nitrobenzoic acid derivatives, has shown the significance of halogen bonds alongside hydrogen bonds in these structures. Such studies demonstrate the importance of both halogen and hydrogen bonding interactions in the stabilization and conformational diversity of molecular crystals, potentially leading to new materials with tailored properties (Oruganti et al., 2017).
Properties
IUPAC Name |
2,4-dichloro-5-pyrrolidin-1-ylsulfonylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NO4S/c12-8-6-9(13)10(5-7(8)11(15)16)19(17,18)14-3-1-2-4-14/h5-6H,1-4H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FENBWHWVQLQVJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=C(C=C(C(=C2)C(=O)O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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